molecular formula C12H18N2O2 B1270360 2-(4-Tert-butylphenoxy)acetohydrazide CAS No. 75843-50-4

2-(4-Tert-butylphenoxy)acetohydrazide

Cat. No.: B1270360
CAS No.: 75843-50-4
M. Wt: 222.28 g/mol
InChI Key: NFKRKACSPUJPKF-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)acetohydrazide is an organic compound with the molecular formula C12H18N2O2. It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)acetohydrazide typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid. This intermediate is then converted to its corresponding acyl chloride using thionyl chloride. The final step involves the reaction of the acyl chloride with hydrazine hydrate to yield this compound.

Reaction Conditions:

    Step 1: 4-tert-butylphenol reacts with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Step 2: The resulting 2-(4-tert-butylphenoxy)acetic acid is treated with thionyl chloride to form the acyl chloride.

    Step 3: The acyl chloride is then reacted with hydrazine hydrate under reflux conditions to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

2-(4-Tert-butylphenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-Tert-butylphenoxy)acetohydrazide can be compared with other similar compounds, such as:

    2-(4-Methylphenoxy)acetohydrazide: Similar structure but with a methyl group instead of a tert-butyl group.

    2-(4-Chlorophenoxy)acetohydrazide: Contains a chlorine atom on the phenoxy ring.

    2-(4-Nitrophenoxy)acetohydrazide: Features a nitro group on the phenoxy ring.

Uniqueness:

  • The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents on the phenoxy ring.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-4-6-10(7-5-9)16-8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKRKACSPUJPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354230
Record name 2-(4-tert-butylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75843-50-4
Record name 2-(4-tert-butylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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